molecular formula C13H12OS B14282884 3-[2-(4-Methoxyphenyl)ethenyl]thiophene CAS No. 155827-34-2

3-[2-(4-Methoxyphenyl)ethenyl]thiophene

Cat. No.: B14282884
CAS No.: 155827-34-2
M. Wt: 216.30 g/mol
InChI Key: CUEHRJUKAGPKGZ-UHFFFAOYSA-N
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Description

3-[2-(4-Methoxyphenyl)ethenyl]thiophene is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry

Preparation Methods

The synthesis of 3-[2-(4-Methoxyphenyl)ethenyl]thiophene can be achieved through various methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. Another method involves the condensation reactions such as the Gewald, Paal–Knorr, and Fiesselmann syntheses, which are typical synthetic methods for thiophene derivatives .

Chemical Reactions Analysis

3-[2-(4-Methoxyphenyl)ethenyl]thiophene undergoes various types of chemical reactions, including:

Scientific Research Applications

3-[2-(4-Methoxyphenyl)ethenyl]thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(4-Methoxyphenyl)ethenyl]thiophene involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives have been shown to inhibit kinases, modulate estrogen receptors, and exhibit antioxidant properties . The exact mechanism can vary depending on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

3-[2-(4-Methoxyphenyl)ethenyl]thiophene can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

155827-34-2

Molecular Formula

C13H12OS

Molecular Weight

216.30 g/mol

IUPAC Name

3-[2-(4-methoxyphenyl)ethenyl]thiophene

InChI

InChI=1S/C13H12OS/c1-14-13-6-4-11(5-7-13)2-3-12-8-9-15-10-12/h2-10H,1H3

InChI Key

CUEHRJUKAGPKGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CSC=C2

Origin of Product

United States

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